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Introduction

Octachlorotrisilane (Si3CI8) is a liquid silicon precursor increasingly utilized in the fabrication
of advanced semiconductor devices.[1] Its application is particularly prominent in the deposition
of high-quality silicon nitride (SiNx) thin films, which are critical components in modern
integrated circuits, serving as gate insulators, spacers, and encapsulation layers.[1] The
advantages of using octachlorotrisilane, especially in thermal Atomic Layer Deposition (ALD),
include a wide processing temperature window, high growth rates, and the ability to deposit
stoichiometric and pure films with excellent conformality on high-aspect-ratio structures.[1]

These application notes provide a comprehensive overview of the use of octachlorotrisilane
in semiconductor manufacturing, with a focus on the thermal ALD of silicon nitride. Detailed
experimental protocols, quantitative data on film properties, and a proposed reaction
mechanism are presented to assist researchers and professionals in leveraging this precursor
for advanced semiconductor device fabrication.

Key Applications and Advantages

Octachlorotrisilane is primarily used as a silicon precursor in the following deposition
techniques:
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o Atomic Layer Deposition (ALD): A technique that allows for the deposition of ultrathin films
with atomic-level precision.[1]

o Chemical Vapor Deposition (CVD): A process used to produce high-purity, high-performance
solid materials.

The key advantages of using octachlorotrisilane in these processes include:

Wide ALD Temperature Window: Successful deposition of SiNx has been reported in a broad
temperature range of 285°C to 520°C.[1]

e High Growth Rate: A high growth rate of approximately 0.22 nm/cycle has been achieved for
stoichiometric silicon nitride films.[1]

o Excellent Conformality: Demonstrates excellent step coverage of around 94% on high-
aspect-ratio structures, which is crucial for the fabrication of 3D device architectures.[1]

» High Purity Films: Enables the deposition of pure, stoichiometric silicon nitride films.[1]

o Lower Reaction Energy Barrier: Computational studies suggest that octachlorotrisilane has
a lower energy barrier for reaction with ammonia compared to other chlorosilanes like SiCl4
and Si2CI6, indicating higher reactivity.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data for silicon nitride films deposited using
octachlorotrisilane and other chlorosilane precursors for comparison.

Table 1: Film Properties of Silicon Nitride (SiNx) Deposited by Thermal ALD using
Octachlorotrisilane (Si3CI8) and Ammonia (NH3)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://www.benchchem.com/product/b080584?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://www.benchchem.com/product/b080584?utm_src=pdf-body
https://www.researchgate.net/publication/262977131_The_Effect_of_Reaction_Mechanism_on_Precursor_Exposure_Time_in_Atomic_Layer_Deposition_of_Silicon_Oxide_and_Silicon_Nitride
https://www.benchchem.com/product/b080584?utm_src=pdf-body
https://www.benchchem.com/product/b080584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Deposition ] . Wet Etch Rate
. . Mass Density Refractive o

Temperature N/Si Ratio (nm/min) in

(glcm3) Index .

(°C) dilute HF

500 ~1.4 ~2.9 ~1.96 Low

400 - - - <1.0

300-500 - - - -

Data synthesized from available research, specific values can vary based on process

conditions.

Table 2: Comparison of Chlorosilane Precursors for Thermal ALD of SiNx

Typical
. Key
Deposition Growth Per o
Precursor Formula Characteristic
Temperature Cycle (Alcycle)
(°C)
Wide
temperature
Octachlorotrisilan ) window, high
Si3CI8 300 - 520[1] ~2.2[1]

e growth rate,
excellent
conformality.[1]
Higher

Hexachlorodisila ) deposition rate

Si2Clé 515 - 557 2.4 -2.8[3]

ne than
monosilanes.[3]
Standard

Dichlorosilane SiH2CI2 >750 (LPCVD)[4] - precursor for
LPCVD nitride.[4]

Silicon ) Requires higher

SiCl4 550 - 600[5] ~0.245[5]

Tetrachloride

temperatures.[5]
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Experimental Protocols

The following are detailed protocols for the thermal Atomic Layer Deposition (ALD) of silicon
nitride using octachlorotrisilane and ammonia. These protocols are based on established
procedures for chlorosilane-based ALD and should be optimized for specific reactor
configurations and desired film properties.

Protocol 1: Thermal ALD of Silicon Nitride (SiNx)

Objective: To deposit a high-quality, conformal silicon nitride thin film using octachlorotrisilane
and ammonia via thermal ALD.

Materials and Equipment:
o ALD Reactor with precursor delivery systems for Si3CI8 and NH3.

¢ Octachlorotrisilane (Si3CI8) precursor, maintained at a controlled temperature to ensure
adequate vapor pressure.

e Anhydrous ammonia (NH3) gas.

o High-purity nitrogen (N2) or argon (Ar) for purging.

« Silicon wafers or other suitable substrates.

o Standard safety equipment for handling hazardous materials.
Methodology:

o Substrate Preparation:

o Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to
remove organic and metallic contaminants.

o Afinal dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide and
create a hydrogen-terminated surface.

o Load the substrates into the ALD reactor.
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e Reactor Setup and Pre-deposition:

o

Evacuate the reactor to a base pressure of < 10"-6 Torr.

[¢]

Heat the substrate to the desired deposition temperature (e.g., 450°C). The optimal
temperature window for Si3CI8 is between 300°C and 520°C.[1]

[¢]

Heat the octachlorotrisilane precursor to a temperature that provides sufficient vapor
pressure for delivery into the chamber (e.g., 80-100°C).

[¢]

Stabilize all gas flows and temperatures before starting the deposition.

e ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions. One
cycle for SiNx deposition is as follows:

o Step 1: Octachlorotrisilane Pulse: Introduce Si3CI8 vapor into the reactor for a specific
duration (e.g., 0.5 - 2.0 seconds). The Si3CI8 molecules will chemisorb onto the substrate
surface.

o Step 2: Purge 1: Purge the reactor with an inert gas (N2 or Ar) for a sufficient time (e.g., 5 -
10 seconds) to remove any unreacted Si3CI8 and gaseous byproducts.

o Step 3: Ammonia Pulse: Introduce NH3 gas into the reactor for a specific duration (e.g.,
1.0 - 5.0 seconds). The NH3 will react with the chemisorbed silicon-containing species on
the surface to form silicon nitride.

o Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 5 - 10 seconds) to
remove unreacted NH3 and reaction byproducts like HCI.

e Deposition Repetition:

o Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The film
thickness is linearly proportional to the number of ALD cycles.

o Post-deposition:

o After the final cycle, cool down the reactor under an inert gas flow.
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o Unload the substrates for characterization.

Process Parameters (Example):

Parameter Value
Substrate Temperature 450 °C
Si3CI8 Pulse Time 10s

N2 Purge Time 1 8.0s
NH3 Pulse Time 3.0s

N2 Purge Time 2 8.0s
Reactor Pressure 1.0 Torr
N2 Flow Rate 200 sccm

Note: These are starting parameters and should be optimized for the specific ALD system and
desired film properties.

Mandatory Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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